![molecular formula C11H9ClN2OS B2487534 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide CAS No. 868213-01-8](/img/structure/B2487534.png)
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Overview
Description
This compound is also known as PPM1D Phosphatase Inhibitor II or GSK2830371 . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It has been used in research as a potent inhibitor against wild-type p53-induced phosphatase Wip1/PPM1D/PP2Cδ activity .
Synthesis Analysis
The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been reported in the literature . The compound was synthesized in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiophene ring attached to a carboxamide group and a 4-methylpyridin-2-yl group . The empirical formula is C23H29ClN4O2S and the molecular weight is 461.02 .Scientific Research Applications
Antibacterial Efficacy
The compound has been studied for its antibacterial efficacy . Specifically, it has been tested against Extended-Spectrum-β-Lactamase (ESBL) producing Escherichia coli (E. coli) ST 131 . The study found that the compound showed promising antibacterial activities against these strains .
Synthesis Process
The compound can be synthesized by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl 4) coupling reagent and pyridine . This process has been reported to yield “5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide” in good yield (80%) .
Molecular Docking Studies
Molecular docking studies of the compound have been carried out to understand the binding pocket residues involved in the active site of the β-lactamase receptor of E. coli . This helps in understanding the mechanism of action of the compound and can guide the design of more potent analogues.
Drug Discovery and Development
Given its antibacterial properties, the compound could potentially be used in the discovery and development of new drugs. Its efficacy against ESBL-producing E. coli ST131 strains suggests it could be particularly useful in the treatment of infections caused by these bacteria .
Study of Resistance Mechanisms
The compound could also be used in research to study resistance mechanisms in bacteria. By understanding how bacteria respond to this compound, researchers can gain insights into how resistance develops and how it can be overcome .
Environmental Monitoring
Given its antibacterial properties, the compound could potentially be used in environmental monitoring. For example, it could be used to detect the presence of ESBL-producing E. coli ST131 strains in water samples .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . This receptor plays a crucial role in the resistance of E. coli to β-lactam antibiotics, which are commonly used to treat bacterial infections.
Mode of Action
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide interacts with the β-lactamase receptor of E. coli by binding to the active site of the receptor . This interaction inhibits the function of the β-lactamase enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their antibacterial efficacy.
Biochemical Pathways
The compound affects the biochemical pathway related to the resistance of E. coli to β-lactam antibiotics . By inhibiting the β-lactamase enzyme, the compound prevents the breakdown of these antibiotics, allowing them to exert their antibacterial effects more effectively. This leads to the downstream effect of enhanced bacterial cell death, contributing to the treatment of the infection.
Result of Action
The molecular and cellular effects of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide’s action include the inhibition of the β-lactamase enzyme in E. coli . This results in an increased susceptibility of the bacteria to β-lactam antibiotics, leading to enhanced bacterial cell death and a more effective treatment of the infection.
properties
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYBNRUODNYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329672 | |
Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
CAS RN |
868213-01-8 | |
Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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